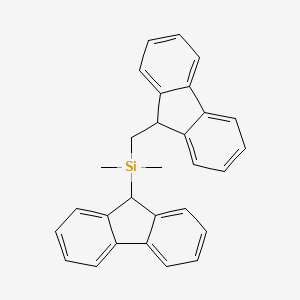
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane, also known as BFDS, is a silaethane derivative of a fluorene-based compound. It is a small molecule that has been studied extensively in the past decades due to its potential applications in a variety of fields.
Scientific Research Applications
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane has been studied extensively in the past decades due to its potential applications in a variety of fields. It has been used in the synthesis of new materials and in the development of new drugs. It has also been used in the synthesis of polymers for biomedical applications and as a catalyst for organic reactions.
Mechanism of Action
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane has a unique mechanism of action that involves the formation of a covalent bond between the silaethane and fluoren-9-yl groups. This bond is responsible for the formation of a stable and rigid structure that is capable of binding to various biomolecules. This binding is responsible for the observed effects of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane on the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and increase the production of nitric oxide. It has also been shown to have anti-bacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
The use of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane in laboratory experiments has several advantages. It is easy to synthesize, has a high yield, and is stable in a variety of solvents. However, it is important to note that 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane is not soluble in water, which can limit its use in certain experiments.
Future Directions
The potential applications of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane are vast and there are many possible future directions for research. These include the development of new drugs, the development of new materials, and the use of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane as a catalyst for organic reactions. Additionally, further research could be done to better understand the biochemical and physiological effects of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane, as well as to explore the potential for its use in medical treatments.
Synthesis Methods
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane is synthesized from a reaction of 1,1-dimethyl-1-silaethane and fluoren-9-yl bromide. The reaction is carried out in a polar solvent, such as acetonitrile, at room temperature for 1-2 hours. This method produces a high yield of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane with purity of over 99%.
properties
IUPAC Name |
9H-fluoren-9-yl-(9H-fluoren-9-ylmethyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26Si/c1-30(2,29-26-17-9-7-13-22(26)23-14-8-10-18-27(23)29)19-28-24-15-5-3-11-20(24)21-12-4-6-16-25(21)28/h3-18,28-29H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNQHLIPBJXJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



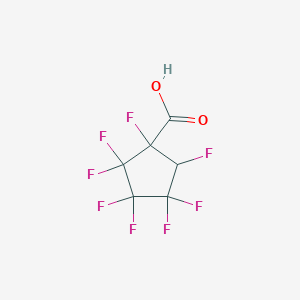
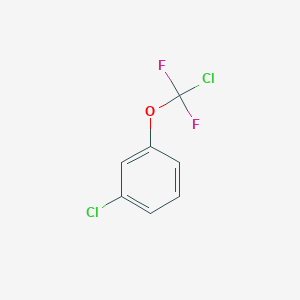
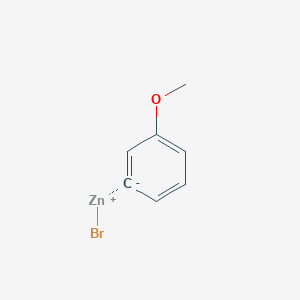



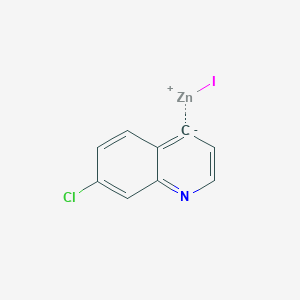
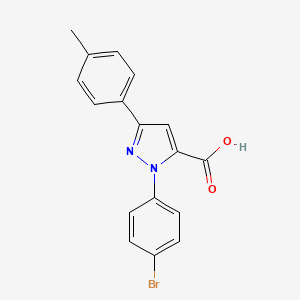
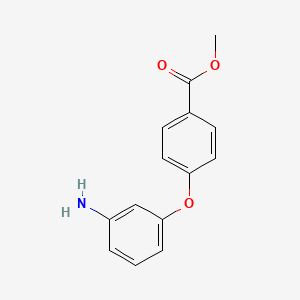
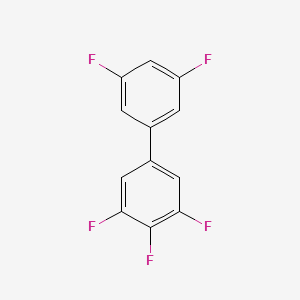

![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)